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Compound of Interest

Compound Name: (Chloroethynyl)benzene

Cat. No.: B073019 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectroscopic data for (chloroethynyl)benzene,

also known as phenylchloroacetylene. Due to the limited availability of published experimental

spectra for this specific compound, this document presents a combination of experimental

mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopic data based on established principles and data from analogous compounds. This

guide is intended to serve as a valuable resource for the identification and characterization of

(chloroethynyl)benzene and related structures in a laboratory setting.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (chloroethynyl)benzene.

Table 1: Mass Spectrometry Data

The mass spectrum for (chloroethynyl)benzene was obtained from the NIST WebBook. The

fragmentation pattern is consistent with the structure, showing the molecular ion and

characteristic fragments.
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m/z Relative Intensity (%) Assignment

138 34 [M+2]+• (isotope peak)

136 100 [M]+• (molecular ion)

101 85 [M-Cl]+

75 40 [C6H3]+

Table 2: Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of (chloroethynyl)benzene in a standard deuterated solvent

like CDCl₃ would show signals corresponding to the aromatic protons. The chemical shifts are

estimated based on the influence of the chloroethynyl substituent on the benzene ring.

Aromatic protons typically appear in the 6.5-8.0 ppm range.

Proton
Predicted Chemical

Shift (ppm)
Multiplicity Integration

ortho-H 7.4 - 7.6 Multiplet 2H

meta-H 7.3 - 7.5 Multiplet 2H

para-H 7.3 - 7.5 Multiplet 1H

Table 3: Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum would display signals for the six carbons of the benzene ring

and the two carbons of the chloroethynyl group. The chemical shifts are estimated based on

known substituent effects. Aromatic carbons typically resonate between 110 and 140 ppm.
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Carbon Predicted Chemical Shift (ppm)

C≡C-Cl ~65

C-C≡C ~85

C-ipso ~122

C-ortho ~129

C-meta ~129

C-para ~132

Table 4: Predicted Infrared (IR) Spectroscopy Data

The predicted IR spectrum of (chloroethynyl)benzene would exhibit characteristic absorption

bands for the aromatic ring and the chloroalkyne functional group.

Functional Group
Predicted Absorption Range

(cm⁻¹)
Intensity

Aromatic C-H stretch 3100 - 3000 Medium

C≡C stretch 2260 - 2150 Medium to Weak

Aromatic C=C stretch 1600 - 1450 Medium

C-Cl stretch 800 - 600 Strong

Aromatic C-H bend 900 - 675 Strong

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the (chloroethynyl)benzene
sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a
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standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is

homogeneous.

¹H NMR Spectroscopy:

Instrument: A 400 MHz or higher field NMR spectrometer.

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Spectral Width: Typically 0-12 ppm.

Acquisition Time: Approximately 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 scans, depending on the sample concentration.

Temperature: 298 K.

¹³C NMR Spectroscopy:

Instrument: A 100 MHz or higher field NMR spectrometer.

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Spectral Width: Typically 0-220 ppm.

Acquisition Time: Approximately 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.

Temperature: 298 K.

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Film Method for a Solid):
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Dissolve a small amount of (chloroethynyl)benzene in a volatile solvent (e.g.,

dichloromethane or acetone).

Place a drop of the solution onto a salt plate (e.g., KBr or NaCl).

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

Record a background spectrum of the clean, empty sample compartment.

Place the salt plate with the sample film in the spectrometer's sample holder.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

2.3 Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: Introduce a small amount of the volatile (chloroethynyl)benzene
sample into the mass spectrometer, often via a direct insertion probe or after separation by

gas chromatography (GC-MS). The sample is vaporized in the ion source.

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-

charge ratio (m/z).

Detection: An electron multiplier or other detector records the abundance of each ion at a

specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an

unknown compound.
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Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Analysis of (Chloroethynyl)benzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073019#spectroscopic-data-of-chloroethynyl-
benzene-nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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